(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal
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Overview
Description
Akagerine is a monoterpenoid indole alkaloid.
Scientific Research Applications
Fluorescence PET Systems
(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal has been involved in the development of new fluorescence PET systems. These systems use macrocyclic ligands containing this compound as a binding site and an anthracene moiety as a signaling agent, demonstrating significant changes in absorption and emission spectra upon metal ion binding (Tamayo et al., 2005).
Crystal Structures
The compound has been essential in determining the crystal structures of related compounds, which aids in understanding the conformation of their structures (Kurbanova et al., 2009).
Synthesis of Histone Deacetylase Inhibitors
It is a key component in the flow synthesis of cyclodepsipeptide histone deacetylase inhibitors, highlighting its role in developing potential therapeutic agents (Doi et al., 2015).
Interaction with Metal Ions
Research has focused on exploring the interaction of this compound with various metal ions like Hg(II), demonstrating its potential as a fluorescent chemosensor in analytical studies (Tamayo et al., 2007).
Antibacterial Agents
Derivatives of this compound have been synthesized as novel chiral naphthyridines, showing potent in vitro and in vivo antibacterial activity against various bacteria (Remuzon et al., 1992).
Antibiotic Derivative Synthesis
It is involved in synthesizing derivatives of antibiotics, like tetracycline, which shows altered properties and potential applications in microbial inhibition (Bartzatt et al., 2002).
properties
Product Name |
(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal |
---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal |
InChI |
InChI=1S/C20H24N2O2/c1-3-13(12-23)14-10-18-20-16(8-9-21(18)2)15-6-4-5-7-17(15)22(20)19(24)11-14/h3-7,12,14,18-19,24H,8-11H2,1-2H3/b13-3-/t14-,18?,19+/m1/s1 |
InChI Key |
LGSDYQBPJKYJCT-UZMQUIQSSA-N |
Isomeric SMILES |
C/C=C(/C=O)\[C@H]1C[C@@H](N2C3=CC=CC=C3C4=C2C(C1)N(CC4)C)O |
SMILES |
CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |
Canonical SMILES |
CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |
synonyms |
akagerine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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